molecular formula C10H15Cl2F3N4 B1402500 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride CAS No. 1361111-71-8

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402500
CAS No.: 1361111-71-8
M. Wt: 319.15 g/mol
InChI Key: NEQUWZRJQAOYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure features a pyrimidine core, a common scaffold in pharmaceuticals, substituted with a piperidine ring and a trifluoromethyl group. The piperidine moiety is a prevalent feature in bioactive molecules and can contribute to target binding and influence the pharmacokinetic properties of a compound . The incorporation of a trifluoromethyl group on the pyrimidine ring is a strategic modification often employed in lead optimization; this group can enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability . As a dihydrochloride salt, this compound offers improved solubility in aqueous media compared to the free base, facilitating its use in biological assays. While the specific biological target and mechanism of action for this precise molecule require further investigation, research on structurally related N-(piperidin-4-yl)pyrimidine analogs has shown their potential as agonists for G protein-coupled receptors (GPCRs) like GPR119 and as inhibitors for kinases such as Cyclin-dependent kinase 2 (CDK2) . Consequently, this compound serves as a versatile building block for researchers developing novel therapeutic agents, particularly in oncology and metabolic diseases. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-piperidin-3-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6;;/h4,6,15H,1-3,5H2,(H2,14,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQUWZRJQAOYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride typically involves multiple steps, starting with the construction of the piperidine ring followed by the introduction of the pyrimidin-2-amine group and the trifluoromethyl group. Common synthetic routes include:

  • Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Pyrimidin-2-amine Synthesis: Pyrimidin-2-amine can be synthesized through the cyclization of amidines with β-dicarbonyl compounds.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and solvents such as dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

  • Industry: The compound can be used in the production of advanced materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring and pyrimidin-2-amine group can interact with enzymes, receptors, or other biomolecules, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural analogs and their key substituents:

Compound Name/Structure Key Substituents Pharmacological Activity Physicochemical Properties References
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride Piperidin-3-yl (4-position), CF₃ (6-position), dihydrochloride salt Not explicitly stated (inferred receptor modulation) High solubility (salt form), moderate lipophilicity
4-(4-Bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine 4-Bromophenyl (4-position), 2-chloroquinoline (6-position) Not reported Likely low solubility (bulky substituents)
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine 2,6-Difluorophenoxy (4-position), CF₃ (6-position) HMRGX1 receptor potentiator (pain treatment) Moderate solubility, high metabolic stability
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine 4-Fluorophenyl (4-position), CF₃ (6-position) Discontinued (commercial unavailability) Low solubility (free base)
4-(4-Chlorophenyl)-6-(indol-3-yl)pyrimidin-2-amine (Compound 37) 4-Chlorophenyl (4-position), indol-3-yl (6-position) Anti-inflammatory (88.2% inhibition), analgesic (76.6% inhibition) Moderate solubility, high bioavailability

Pharmacological Activity

  • HMRGX1 Receptor Potentiation: The 4-(2,6-difluorophenoxy) analog () demonstrates potentiation of the HMRGX1 receptor, suggesting pyrimidine derivatives with electron-withdrawing groups (e.g., CF₃, halogens) enhance receptor binding. The target compound’s piperidine group may offer improved CNS penetration compared to phenoxy substituents .
  • Anti-Inflammatory/Analgesic Activity : Indole-containing analogs () show significant anti-inflammatory activity (87–88% inhibition) via cyclooxygenase (COX) inhibition. The absence of an indole moiety in the target compound suggests divergent therapeutic targets .

Key Advantages of the Target Compound

Enhanced Bioavailability : The dihydrochloride salt improves solubility over neutral analogs.

Structural Flexibility : The piperidine ring allows conformational adaptability for receptor binding.

Metabolic Stability : The trifluoromethyl group resists oxidative degradation, extending half-life.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound at an academic scale?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with piperidine derivatives, followed by hydrochlorination. For example, analogous pyrimidine syntheses use dichloromethane as a solvent and sodium hydroxide for deprotonation, with reaction times optimized at 12–24 hours under nitrogen . Purification via column chromatography (silica gel, methanol/dichloromethane gradients) yields >95% purity. Critical parameters:
ParameterCondition
SolventDichloromethane/THF
Temperature0–25°C (room temperature)
CatalystNone (base-mediated)
WorkupAqueous washes, rotary evaporation

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and pyrimidine NH2 signals (δ 6.5–7.0 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (+0.1% TFA) gradients; retention time ~8–10 minutes. Purity thresholds >98% are standard .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures for unambiguous confirmation .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • Waste disposal : Segregate halogenated waste (e.g., dichloromethane) and neutralize acidic byproducts before disposal .
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can computational docking studies predict target interactions, such as with the RabGGTase receptor?

  • Methodological Answer : Use Schrödinger’s GLIDE software for docking. Key steps:

Prepare ligand (compound) and receptor (RabGGTase PDB: 3T73) using Protein Preparation Wizard.

Generate ligand conformers with LigPrep.

Dock using XP mode; prioritize poses with GLIDE scores < −6.0 kcal/mol .
Example results from analogous pyrimidines:

Compound VariantGLIDE Score (kcal/mol)
Trifluoromethyl-substituted−7.2
Methoxy-substituted−5.8

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic inhibition (e.g., RabGGTase) with cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Control experiments : Include positive controls (e.g., known RabGGTase inhibitors) and validate assay conditions (pH, temperature, solvent stability) .
  • Data normalization : Use Z’-factor scoring to assess assay robustness and minimize false positives/negatives .

Q. What experimental approaches validate the pharmacokinetic impact of the trifluoromethyl group?

  • Methodological Answer :
  • LogP measurements : Determine octanol/water partitioning via shake-flask method; trifluoromethyl groups typically increase logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat); measure parent compound depletion via LC-MS. Half-life (t1/2) >60 minutes indicates favorable stability .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding suggests potential for prolonged circulation .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 70% vs. 50%) may arise from moisture sensitivity of intermediates. Mitigate by using anhydrous solvents and inert atmospheres .
  • Biological Activity Inconsistencies : Differences in IC50 values (e.g., nM vs. µM) across labs often stem from assay buffer composition (e.g., DMSO concentration ≤0.1% is critical) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
4-(Piperidin-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.